molecular formula C11H8O3S B14011554 2-Hydroxy-5-(3-thienyl)benzoic acid

2-Hydroxy-5-(3-thienyl)benzoic acid

Cat. No.: B14011554
M. Wt: 220.25 g/mol
InChI Key: ZGSXCSMJOZJLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Advanced Organic Synthesis and Heterocyclic Chemistry

The synthesis of complex organic molecules, particularly those containing heterocyclic rings, is a central theme in advanced organic synthesis. numberanalytics.comnumberanalytics.com Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are ubiquitous in nature and form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnumberanalytics.combohrium.com The development of novel and efficient synthetic methodologies to create and functionalize these structures is of critical importance. rsc.org Techniques such as transition metal-catalyzed cross-coupling reactions and C-H functionalization have revolutionized the ability of chemists to construct intricate molecular architectures. numberanalytics.com The synthesis of a molecule like 2-Hydroxy-5-(3-thienyl)benzoic acid would likely draw upon these advanced methods to forge the bond between the benzoic acid and thiophene (B33073) rings.

Significance of Substituted Benzoic Acid Scaffolds in Modern Chemical Science

Substituted benzoic acids are a class of compounds with broad significance in chemical science. The benzoic acid framework, a benzene (B151609) ring attached to a carboxylic acid group, provides a versatile scaffold that can be readily modified with various functional groups at different positions on the ring. acs.orgnih.gov This modularity allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. In medicinal chemistry, for instance, the carboxylic acid group can act as a key hydrogen bond donor, anchoring the molecule to a biological target. nih.gov The substitution pattern on the aromatic ring further dictates the molecule's three-dimensional shape and interactions with its environment. nih.gov The 2-hydroxy substitution, as seen in salicylic (B10762653) acid and its derivatives, can impart specific biological activities and chelation properties. The 2,5-disubstitution pattern, as present in the target molecule, has been explored for the development of inhibitors of protein-protein interactions. acs.orgnih.gov

Role of Thiophene Moieties in Functional Molecule Design

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a privileged structure in the design of functional molecules, particularly in medicinal chemistry. nih.govnih.govrsc.org The thiophene ring is considered a bioisostere of the benzene ring, meaning it can often replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This is attributed to their similar size, shape, and aromatic character. However, the presence of the sulfur atom in the thiophene ring introduces unique electronic properties and potential for specific interactions, such as hydrogen bonding and metal coordination, which can enhance a molecule's binding affinity to a biological target. nih.gov Thiophene and its derivatives are found in a wide range of approved drugs with diverse therapeutic applications, including anti-inflammatory agents and anticancer drugs. nih.govnih.gov

Rationale for Investigating this compound: Bridging Structural Motifs for Novel Chemical Entities

The rationale for investigating this compound lies in the potential for synergistic or novel properties arising from the combination of the 2-hydroxybenzoic acid and 3-thienyl motifs. This "molecular hybridization" approach aims to create a new chemical entity that leverages the advantageous features of both components. The 2-hydroxybenzoic acid part provides a well-established pharmacophore with a carboxylic acid for potential target binding and a hydroxyl group that can influence conformation and participate in additional interactions. The 3-thienyl substituent introduces a different electronic and steric profile compared to a simple phenyl group, potentially leading to altered reactivity, selectivity, or biological activity. The investigation of such novel chemical entities is a key driver in the quest for new therapeutics and functional materials. frontiersin.orgnih.gov

Overview of Research Objectives and Methodological Approach

The primary research objective for a novel compound like this compound would be its synthesis and comprehensive characterization. The methodological approach would involve:

Synthesis: Devising a synthetic route to prepare the target molecule. This would likely involve a cross-coupling reaction, such as a Suzuki or Stille coupling, between a suitably protected 5-bromo-2-hydroxybenzoic acid derivative and a 3-thienylboronic acid or stannane (B1208499) derivative.

Structural Elucidation: Confirming the structure of the synthesized compound using a variety of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Property Determination: Measuring key physical and chemical properties such as melting point, solubility, and pKa.

Conformational Analysis: Investigating the preferred three-dimensional shape of the molecule, which is crucial for understanding its potential interactions with other molecules.

Exploratory Biological Evaluation: Screening the compound for potential biological activity in relevant assays, guided by the properties of its constituent motifs.

The successful synthesis and characterization of this compound would provide a valuable new building block for further chemical exploration and could pave the way for the discovery of new molecules with significant applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8O3S

Molecular Weight

220.25 g/mol

IUPAC Name

2-hydroxy-5-thiophen-3-ylbenzoic acid

InChI

InChI=1S/C11H8O3S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6,12H,(H,13,14)

InChI Key

ZGSXCSMJOZJLKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)O

Origin of Product

United States

Synthetic Methodologies for 2 Hydroxy 5 3 Thienyl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. icj-e.org For 2-Hydroxy-5-(3-thienyl)benzoic acid, the most logical retrosynthetic disconnection is the C-C bond between the 5-position of the benzoic acid ring and the 3-position of the thiophene (B33073) ring. This leads to two primary synthons: a 5-substituted-2-hydroxybenzoic acid derivative and a 3-substituted thiophene derivative.

This central disconnection gives rise to two main forward synthetic strategies:

Strategy A: Introducing the thienyl group onto a pre-existing benzoic acid core.

Strategy B: Attaching a benzoic acid derivative to a pre-functionalized thiophene ring.

Approaches for Introducing the Thienyl Moiety

The formation of the biaryl linkage between the benzoic acid and thiophene rings is a critical step. Modern cross-coupling reactions provide a versatile and efficient toolkit for this transformation.

Cross-Coupling Reactions at the 5-position of the Benzoic Acid Core

This approach typically involves the reaction of a 5-halo-2-hydroxybenzoic acid derivative with a thiophene-based organometallic reagent.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.org In the context of synthesizing this compound, this would involve the coupling of a 5-halo-2-hydroxybenzoic acid (e.g., 5-bromo-2-hydroxybenzoic acid) with thiophene-3-boronic acid.

The general catalytic cycle for Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalystBaseSolventYield
5-Bromo-2-hydroxybenzoic acidThiophene-3-boronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/WaterModerate to Good
Methyl 5-iodo-2-hydroxybenzoateThiophene-3-boronic acidPd(OAc)₂/SPhosK₃PO₄DioxaneGood to High

Note: This table represents plausible reaction conditions based on general Suzuki-Miyaura coupling protocols. Specific yields would require experimental validation.

The use of an ester protecting group on the carboxylic acid, such as in methyl 5-iodo-2-hydroxybenzoate, can sometimes be advantageous to prevent side reactions and improve solubility. Subsequent hydrolysis would then yield the desired carboxylic acid. orgsyn.org

While the Suzuki-Miyaura coupling is often preferred due to the low toxicity and stability of boronic acids, other cross-coupling reactions can also be employed. libretexts.org

The Stille coupling utilizes organotin reagents (organostannanes) in a palladium-catalyzed reaction. orgsyn.orgwikipedia.org For the synthesis of this compound, this would involve reacting a 5-halo-2-hydroxybenzoic acid derivative with a 3-(trialkylstannyl)thiophene. Although effective, the high toxicity of organotin compounds is a significant drawback. wikipedia.org

The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds but also more sensitive to air and moisture. nih.govbeilstein-journals.orgcolab.ws The reaction of a 5-halo-2-hydroxybenzoic acid with a 3-thienylzinc halide in the presence of a palladium or nickel catalyst could also afford the target molecule. nih.govresearchgate.net Recent advancements have led to more robust Negishi coupling protocols, including those tolerant of free carboxylic acid groups. nih.gov

Table 2: Comparison of Cross-Coupling Alternatives

Coupling ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
StilleOrganotinTolerant to many functional groupsHigh toxicity of reagents and byproducts
NegishiOrganozincHigh reactivitySensitivity to air and moisture

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.govnih.govresearchgate.net In this strategy, a palladium catalyst can facilitate the coupling of a 2-hydroxybenzoic acid with a 3-halothiophene. The carboxylic acid group can act as a directing group, guiding the arylation to the ortho position (C6) or, with appropriate conditions, to the C5 position. nih.govresearchgate.net However, achieving high regioselectivity at the 5-position can be challenging and may require specific directing group strategies or catalyst systems. mdpi.com

Functionalization of a Pre-existing Thiophene Ring with a Benzoic Acid Derivative

An alternative synthetic route involves starting with a thiophene ring and introducing the benzoic acid moiety. This can be achieved through several methods, including the coupling of a 3-thienyl organometallic species with a suitably substituted benzene (B151609) derivative. For instance, a 3-thienyl Grignard or organolithium reagent could react with a 2-hydroxy-5-halobenzoic acid derivative. However, the reactivity of these organometallic species might lead to challenges with the acidic proton of the hydroxyl and carboxylic acid groups, often necessitating the use of protecting groups.

Strategies for Installing the Hydroxyl and Carboxylic Acid Groups

The simultaneous presence of a hydroxyl and a carboxylic acid group ortho to each other on a benzene ring is a classic structural motif, and several named reactions are well-suited for its creation.

Kolbe-Schmitt Reaction Derivatives

The Kolbe-Schmitt reaction is a powerful method for the synthesis of aromatic hydroxy acids. wikipedia.orgbyjus.com It involves the carboxylation of a phenoxide ion with carbon dioxide, typically under pressure and elevated temperature. wikipedia.orgbyjus.com The reaction mechanism proceeds through the nucleophilic attack of the phenoxide on CO2, followed by tautomerization and acidification to yield the hydroxybenzoic acid. wikipedia.orgpearson.com

For the synthesis of this compound, the logical starting material would be 4-(3-thienyl)phenol . This precursor, upon treatment with a strong base like sodium hydroxide (B78521) to form the corresponding sodium phenoxide, can be subjected to carboxylation. The choice of the alkali metal counter-ion is crucial for regioselectivity; sodium phenoxides tend to favor ortho-carboxylation, which is the desired outcome for this synthesis, while potassium phenoxides often yield the para-isomer. jk-sci.comcambridge.org The reaction is typically performed by heating the sodium phenoxide with carbon dioxide under high pressure (e.g., 100 atm) at around 125°C, followed by workup with an acid like sulfuric acid to protonate the carboxylate and afford the final product. wikipedia.orgbyjus.com

Table 1: Kolbe-Schmitt Reaction Parameters

Parameter Description Typical Conditions Reference
Reactant Substituted Phenol (B47542) 4-(3-thienyl)phenol sigmaaldrich.com
Base To form the phenoxide Sodium Hydroxide (NaOH) wikipedia.orgbyjus.com
Carboxylating Agent Source of the carboxylic acid group Carbon Dioxide (CO2) wikipedia.orgbyjus.com
Conditions Temperature and Pressure 125°C, 100 atm wikipedia.orgbyjus.com
Workup Protonation of the product Sulfuric Acid (H2SO4) wikipedia.orgbyjus.com

| Product | Desired hydroxy acid | this compound | - |

Directed Ortho-Metalation (DoM) followed by Electrophilic Quenches

Directed ortho-metalation (DoM) is a highly regioselective strategy for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile. organic-chemistry.org

To synthesize this compound via DoM, one could start with a phenol derivative where the hydroxyl group is protected as a potent DMG. The O-carbamate group, particularly the N,N-diethyl-O-carbamate (-OCONEt2), is one of the most powerful DMGs. nih.govacs.org The synthesis would begin with 4-(3-thienyl)phenol , which is first converted to its N,N-diethyl-O-carbamate derivative. Treatment of this intermediate with a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like TMEDA (tetramethylethylenediamine), would lead to selective lithiation at the C2 position (ortho to the carbamate). baranlab.orgnih.gov Quenching this lithiated species with solid carbon dioxide (dry ice) followed by an acidic workup would install the carboxylic acid group. The final step would be the hydrolysis of the carbamate (B1207046) group to reveal the free phenol, yielding the target molecule.

Alternatively, the methoxy (B1213986) group of an anisole (B1667542) derivative, such as 4-methoxy-1-(3-thienyl)benzene , can also serve as a moderate DMG to direct ortho-lithiation, which can then be followed by carboxylation. wikipedia.org

Oxidation and Hydrolysis Pathways

Alternative strategies to install the hydroxyl and carboxylic acid functionalities involve oxidation and hydrolysis reactions on pre-functionalized rings.

One potential oxidative route involves the direct hydroxylation of a benzoic acid precursor. For instance, 5-(3-thienyl)benzoic acid could be subjected to an ortho-hydroxylation reaction. Such transformations can be achieved using various oxidizing agents, including systems like iron complexes with hydrogen peroxide, which have been shown to hydroxylate benzoic acid to salicylic (B10762653) acid. rsc.orgnih.gov The hydroxyl radical is a key species in these reactions, attacking the aromatic ring. rsc.org

A hydrolysis pathway typically involves the cleavage of an ether, most commonly an anisole (methoxybenzene) derivative. In this approach, a precursor like 2-methoxy-5-(3-thienyl)benzoic acid would be synthesized first. The final step would be the demethylation of the methoxy group to the desired hydroxyl group. This can be accomplished under various conditions, such as treatment with strong acids like hydrobromic acid or Lewis acids. High-temperature water has also been shown to effectively hydrolyze anisole to phenol. rsc.orgyoutube.com This method can be catalyzed by water-tolerant Lewis acids like In(OTf)3 to achieve high yields at lower temperatures and shorter reaction times. rsc.org

Synthesis of Advanced Intermediates and Precursors

The construction of the core bi-aryl structure of this compound generally relies on modern cross-coupling reactions, which in turn require the synthesis of specific halogenated and organometallic precursors.

Preparation of Halogenated Thiophene Derivatives

A key building block for introducing the thienyl moiety is a halogenated thiophene, most commonly 3-bromothiophene (B43185) or 3-iodothiophene . These compounds are essential for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling.

Direct bromination of thiophene is not selective for the 3-position. Therefore, indirect methods are employed. One common method involves the debromination of 2,3,5-tribromothiophene, which is readily prepared from the exhaustive bromination of thiophene. wikipedia.org The selective removal of the α-bromines can be achieved using zinc dust in acetic acid. scispace.com Another route to 3-bromothiophene is the rearrangement of 2-bromothiophene (B119243) using sodium amide in liquid ammonia. researchgate.net

3-Iodothiophene can be prepared from 3-bromothiophene via a halogen-metal exchange reaction with n-butyllithium at low temperatures, followed by quenching with iodine. google.com An alternative, plant-scale applicable method involves reacting 3-bromothiophene with copper(I) iodide in a polar aprotic solvent like quinoline (B57606) at elevated temperatures. google.com

Table 2: Synthesis of Halogenated Thiophene Intermediates

Precursor Reagents Product Key Features Reference
2,3,5-Tribromothiophene Zn, Acetic Acid 3-Bromothiophene Selective dehalogenation of α-positions. scispace.com
Thiophene Bromine, then KOH/Ethanol 3-Bromothiophene Modification of Gronowitz procedure. orgsyn.org
3-Bromothiophene n-BuLi, then I2 3-Iodothiophene Halogen-metal exchange at low temperature. google.com

Synthesis of Substituted Phenols or Anisoles as Benzoic Acid Precursors

The benzene-containing part of the molecule is typically prepared as a boronic acid or its ester derivative for use in Suzuki-Miyaura coupling. The synthesis starts from a readily available substituted phenol or anisole.

For a Suzuki coupling with a 3-halothiophene, a suitable partner would be the boronic acid derivative of a salicylic acid or a protected version thereof. For example, one could start with 4-bromophenol or 4-bromoanisole (B123540) . The 4-bromoanisole can be converted into 4-methoxy-phenylboronic acid through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. This boronic acid can then be coupled with 3-bromothiophene. The resulting 4-methoxy-1-(3-thienyl)benzene can then be carried forward using the methods described in sections 2.3.2 or 2.3.3.

Alternatively, one could prepare a boronic acid derivative of a pre-formed salicylic acid. For example, 5-bromosalicylic acid can be converted into its corresponding boronic acid or boronic ester (e.g., a pinacol (B44631) ester). This intermediate can then undergo a Suzuki-Miyaura coupling with 3-thienylboronic acid to directly form the carbon-carbon bond, yielding the target molecule. The synthesis of boronic acids and their derivatives is a well-established field, often involving the reaction of an organolithium or Grignard reagent with a borate ester. researchgate.netnih.gov

Reaction Optimization and Process Intensification

Catalyst Selection and Ligand Design for Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it a suitable choice for the synthesis of this compound. researchgate.net The effectiveness of this reaction is highly dependent on the choice of catalyst and ligand.

Palladium-based catalysts are frequently employed in Suzuki-Miyaura couplings. nih.govnih.gov The ligand plays a critical role in the catalytic cycle, influencing the catalyst's activity, stability, and selectivity. For instance, the use of 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) as a ligand has been shown to confer unprecedented activity in Suzuki-Miyaura processes, allowing reactions to be performed at low catalyst levels and even at room temperature for aryl chlorides. nih.gov The electron-donating ability and steric bulk of the ligand are important factors in achieving high catalytic activity. nih.gov

Nickel-based catalysts have emerged as a cost-effective and efficient alternative to palladium for cross-coupling reactions. nih.govresearchgate.netnih.gov Commercially available and air-stable pre-catalysts like NiCl2(PCy3)2 have been successfully used in the Suzuki-Miyaura coupling of aryl halides and phenol derivatives. nih.govresearchgate.netnih.gov The choice of nickel catalyst can influence the reaction's scope and tolerance to various functional groups.

The development of novel ligand-free Suzuki-Miyaura coupling methodologies has also been explored. In some cases, the coordination properties of the reactants themselves can facilitate the formation of a palladacyclic intermediate, eliminating the need for an external ligand. nih.gov

Catalyst SystemLigandKey Advantages
Palladium-basedSPhosHigh activity at low catalyst levels, room temperature reactions for aryl chlorides. nih.gov
Nickel-basedPCy3Cost-effective, air-stable pre-catalyst, good for heterocyclic substrates. nih.govresearchgate.netnih.gov
Palladium-basedNone (Ligand-free)Simplified reaction setup, relies on substrate coordination. nih.gov

Solvent Effects and Reaction Media (e.g., green solvents, solvent-free conditions)

The choice of solvent can significantly impact the rate and outcome of the Suzuki-Miyaura coupling reaction. researchgate.net Traditionally, solvents like toluene and 1,4-dioxane (B91453) have been used. However, there is a growing emphasis on the use of "green solvents" to minimize the environmental impact of chemical processes. nih.govresearchgate.netnih.govbohrium.com

Studies have shown that solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF), derived from renewable feedstocks, and tert-amyl alcohol are excellent alternatives for nickel-catalyzed Suzuki-Miyaura couplings. nih.govresearchgate.netnih.govbohrium.com Other green solvents like acetone, ethyl acetate (B1210297), and isopropyl acetate have also demonstrated comparable yields to traditional solvents. nih.gov The use of water or aqueous solvent mixtures can also enhance the activity of the Suzuki-Miyaura catalyst. researchgate.net

Solvent-free reaction conditions represent another green chemistry approach, which can lead to reduced waste and simplified purification. researchgate.net While not always feasible, exploring solvent-free conditions is a valuable aspect of process intensification.

Impact of Different Solvents on a Model Nickel-Catalyzed Suzuki-Miyaura Coupling:

SolventYield of Biaryl ProductReference
TolueneQuantitative nih.gov
AcetoneComparable to Toluene nih.gov
Ethyl AcetateComparable to Toluene nih.gov
Isopropyl AcetateComparable to Toluene nih.gov
n-ButanolIneffective nih.gov
tert-Amyl AlcoholExcellent nih.govbohrium.com
2-Me-THFQuantitative nih.govbohrium.com

Temperature, Pressure, and Stoichiometry Effects

Optimizing reaction parameters such as temperature, pressure, and the stoichiometry of reactants is crucial for maximizing the yield and minimizing side reactions in the synthesis of this compound.

Temperature: The reaction temperature can influence the rate of reaction and the stability of the catalyst. While some Suzuki-Miyaura reactions can be carried out at room temperature with highly active catalysts, others may require elevated temperatures to proceed at a reasonable rate. nih.gov However, excessively high temperatures can lead to catalyst decomposition or the formation of unwanted byproducts.

Pressure: For reactions involving gaseous reactants or volatile solvents, pressure can be a significant parameter. In the context of the synthesis of this compound via Suzuki-Miyaura coupling, the reaction is typically carried out at atmospheric pressure.

Stoichiometry: The molar ratio of the reactants, including the aryl halide, the boronic acid derivative, the base, and the catalyst, must be carefully controlled. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to purification challenges. The catalyst loading is typically kept low (e.g., 0.5-1 mol%) to minimize cost and residual metal in the final product. nih.gov

Purification and Isolation Techniques for High Purity

After the synthesis of this compound is complete, the crude product must be purified to remove unreacted starting materials, catalyst residues, and byproducts. Common purification techniques for compounds of this nature include:

Column Chromatography: This is a widely used method for separating compounds based on their differential adsorption to a stationary phase. nih.gov

Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out.

Acid-Base Extraction: Given the presence of a carboxylic acid group, the product can be selectively extracted into a basic aqueous solution, leaving non-acidic impurities in the organic phase. The product can then be recovered by acidifying the aqueous solution.

Filtration and Washing: Simple filtration can be used to isolate the solid product, followed by washing with appropriate solvents to remove soluble impurities. beilstein-journals.org

The choice of purification method depends on the nature of the impurities and the desired level of purity for the final product.

Ultrasound-Assisted and Microwave-Assisted Synthetic Approaches

In recent years, alternative energy sources like ultrasound and microwave irradiation have been increasingly utilized to accelerate organic reactions, often leading to higher yields, shorter reaction times, and milder reaction conditions. rasayanjournal.co.inijprdjournal.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates through acoustic cavitation. nih.gov This phenomenon involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with high temperatures and pressures. nih.gov This can lead to increased molecular collisions and faster reaction rates. ijprdjournal.com Ultrasound-assisted synthesis has been successfully applied to various organic reactions, including the synthesis of heterocyclic compounds. researchgate.netuniv.kiev.uaresearchgate.netunito.it For instance, the synthesis of chalcone (B49325) derivatives containing a thiophene ring has been achieved in good yields and short reaction times under ultrasonic irradiation. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. rasayanjournal.co.inijprdjournal.com This efficient energy transfer can also lead to higher product yields and purity. ijprdjournal.com Microwave-assisted synthesis has been widely adopted in medicinal and combinatorial chemistry for the rapid generation of compound libraries. rasayanjournal.co.in The synthesis of various heterocyclic compounds, including those containing thiophene and benzoic acid moieties, has been successfully demonstrated using microwave-assisted methods. scielo.brnih.gov

Comparison of Conventional and Energy-Assisted Synthesis Methods:

MethodTypical Reaction TimeKey Advantages
Conventional HeatingHours to DaysWell-established, simple setup.
Ultrasound-AssistedMinutes to HoursReduced reaction times, milder conditions, improved yields. researchgate.netuniv.kiev.ua
Microwave-AssistedMinutesRapid heating, shorter reaction times, higher yields and purity. rasayanjournal.co.inijprdjournal.comnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Hydroxy-5-(3-thienyl)benzoic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assembly of the molecular framework.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for confirming the primary structure, including the carbon backbone and the placement of substituents.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The protons on the benzoic acid and thiophene (B33073) rings would appear in the aromatic region (typically δ 6.5-8.5 ppm). The protons on the benzoic acid moiety are expected to exhibit a characteristic splitting pattern reflecting their ortho, meta, and para relationships. Similarly, the protons on the 3-substituted thiophene ring will display their own unique shifts and coupling constants. The acidic proton of the carboxylic acid group and the phenolic hydroxyl proton are anticipated to appear as broad singlets at the downfield end of the spectrum (often > δ 10 ppm), and their exact positions can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (expected around δ 165-175 ppm), which is typically the most downfield signal due to the strong deshielding effect of the two oxygen atoms. docbrown.info The carbons of the benzene (B151609) and thiophene rings will resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom attached to the hydroxyl group (C2) and the carbon linked to the thiophene substituent (C5) would have chemical shifts influenced by these functional groups. Due to the symmetry in monosubstituted benzene rings, certain pairs of carbon atoms can be chemically equivalent. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom TypeTechniquePredicted Chemical Shift (δ) ppmNotes
Carboxylic Acid Proton (-COOH)¹H NMR> 10.0Broad singlet, position is solvent and concentration dependent.
Phenolic Proton (-OH)¹H NMRVariable, typically 5.0-10.0Broad singlet, may exchange with D₂O.
Aromatic Protons (Benzoic & Thienyl)¹H NMR6.5 - 8.5Complex splitting patterns (multiplets, doublets) due to spin-spin coupling.
Carboxylic Carbon (-COOH)¹³C NMR165 - 175Most downfield signal, characteristic of a carboxylic acid. docbrown.info
Aromatic Carbons (Benzoic & Thienyl)¹³C NMR110 - 160Specific shifts depend on the electronic environment and attached substituents.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the benzoic acid ring and between neighboring protons on the thiophene ring, confirming their connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.com This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their known proton assignments. Each CH group in the aromatic rings would produce a distinct cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps long-range (two- or three-bond) correlations between protons and carbons. youtube.com HMBC is critical for establishing the connectivity between the different fragments of the molecule. For instance, it would show correlations between the thiophene protons and the carbons of the benzoic acid ring (and vice-versa), definitively confirming the C5-C3' bond between the two aromatic systems. It would also show correlations from the aromatic protons to the carboxylic acid carbon.

While solution-state NMR provides information on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) analyzes the compound in its crystalline powder form. This technique is exceptionally sensitive to the local environment of nuclei and is the definitive method for identifying and characterizing polymorphism—the existence of multiple crystal forms. Different polymorphs can exhibit distinct ssNMR spectra due to differences in molecular packing, conformation, and intermolecular interactions (like hydrogen bonding) in the crystal lattice. Thus, ssNMR would be the appropriate technique to investigate the potential for different crystalline structures of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. ijpsm.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula.

For this compound (C₁₁H₈O₃S), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the calculated theoretical mass.

Beyond confirming the molecular formula, HRMS is also used to study the fragmentation pathways of the molecule. By analyzing the masses of the fragment ions produced in the mass spectrometer, one can deduce the molecule's structure and connectivity. Expected fragmentation patterns for this compound would include the characteristic loss of a carboxyl group (loss of CO₂), loss of water (H₂O), and cleavage of the bond linking the benzoic acid and thiophene rings.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and studying non-covalent interactions, such as hydrogen bonding. ias.ac.in

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The spectrum for this compound would display characteristic absorption bands for its functional groups. Key expected bands include:

A very broad O-H stretching band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer. docbrown.info

A sharp C=O stretching vibration from the carbonyl group of the carboxylic acid, typically appearing around 1680-1710 cm⁻¹. docbrown.info

An O-H stretching band for the phenolic hydroxyl group.

C=C stretching vibrations from the aromatic rings in the ~1450-1600 cm⁻¹ region.

C-O stretching vibrations for the carboxylic acid and phenol (B47542) groups.

Various C-H stretching and bending vibrations for the aromatic rings.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the light scattered by a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the C=C stretching modes of the aromatic rings and the C-S bond vibrations of the thiophene ring. ijtsrd.com Comparing the FT-IR and Raman spectra can provide a more complete picture of the molecule's vibrational properties. The presence and shape of the O-H stretching bands in both spectra can offer significant insight into the nature and strength of intermolecular and intramolecular hydrogen bonding in the solid state. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H Stretch (Carboxylic Acid)-COOH2500 - 3300 (Broad)FT-IR
C=O Stretch-COOH1680 - 1710FT-IR, Raman
O-H Stretch (Phenol)Ar-OH~3200 - 3600FT-IR
C=C StretchAromatic Rings1450 - 1625FT-IR, Raman
C-O Stretch-COOH, Ar-OH1210 - 1320FT-IR
C-S StretchThiophene Ring~600 - 800Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing molecules with conjugated π systems.

The structure of this compound features an extended conjugated system that includes the benzene ring, the thiophene ring, and the carbonyl group. This conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br As a result, the molecule is expected to absorb UV light, leading to π → π* electronic transitions. hnue.edu.vn The presence of oxygen atoms with non-bonding electrons (in the hydroxyl and carbonyl groups) also allows for n → π* transitions, which are typically weaker and occur at longer wavelengths. youtube.com

The UV-Vis spectrum would show one or more strong absorption bands, and the wavelength of maximum absorbance (λ_max) is a key characteristic. The extended conjugation between the benzoic acid and thiophene moieties is expected to cause a bathochromic (red) shift, meaning it will absorb at longer wavelengths compared to simpler, non-conjugated aromatic compounds like benzoic acid or thiophene alone. Analysis of the λ_max can provide qualitative and quantitative information about the extent of electronic conjugation within the molecule.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography stands as the gold standard for the unambiguous determination of the molecular structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the intermolecular interactions that dictate the crystal packing.

While a specific crystal structure for this compound is not publicly documented, the analysis of structurally related benzoic acid derivatives offers insight into the data that would be obtained. For instance, studies on similar aromatic carboxylic acids reveal how the molecules arrange themselves in the solid state, often forming hydrogen-bonded dimers through their carboxylic acid functionalities. The planarity of the benzoic acid and thienyl rings, as well as the dihedral angle between them, would be key parameters determined.

Illustrative Crystal Data for a Related Benzoic Acid Derivative:

To exemplify the type of information gleaned from X-ray crystallography, the crystal data for a different, yet structurally analogous, benzoic acid derivative is presented below. This data showcases the level of detail provided by a crystallographic analysis.

Crystal Data ParameterIllustrative Value
Chemical FormulaC₁₅H₁₄O₅
Formula Weight274.26 g/mol
Crystal SystemTriclinic
Space GroupP1
Unit Cell Dimensionsa = 10.5420(15) Å, b = 10.6153(15) Å, c = 12.8070(18) Å
α = 78.024(2)°, β = 75.184(2)°, γ = 88.451(2)°
Volume1354.9(3) ų
Z (Molecules per unit cell)4
Density (calculated)1.344 Mg/m³

Note: The data in this table is for an illustrative compound and not for this compound.

In a hypothetical crystallographic study of this compound, the analysis would reveal the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which is a common feature in salicylic (B10762653) acid derivatives. Furthermore, the intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the sulfur atom of the thienyl ring, would be elucidated, providing a complete picture of its solid-state architecture.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (if applicable to future derivatization)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, should future research involve the synthesis of chiral derivatives, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would become crucial for their stereochemical characterization.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores within the molecule. For a chiral derivative of this compound, the electronic transitions associated with the benzoic acid and thienyl moieties would give rise to a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the ECD spectrum could be correlated with the absolute configuration of the stereogenic centers through quantum chemical calculations.

Vibrational Circular Dichroism (VCD): VCD, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry based on the vibrational modes of the molecule. For a chiral derivative, VCD could be used to determine the absolute configuration by comparing the experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer. This is a powerful tool as it provides a wealth of stereochemical information from the entire molecule, not just the chromophoric regions.

The application of these chiroptical techniques would be indispensable for the development of enantiomerically pure forms of any future chiral derivatives of this compound, which is often a critical requirement in pharmaceutical and materials science applications.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecular systems. For 2-Hydroxy-5-(3-thienyl)benzoic acid, DFT calculations can predict its structural, electronic, and spectroscopic characteristics with a high degree of accuracy. Such calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Key structural features that would be determined include the planarity between the benzoic acid ring and the thiophene (B33073) ring, as well as the conformation of the carboxylic acid and hydroxyl groups. An important aspect to analyze is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the carboxylic acid group, which can significantly influence the molecule's conformation and properties. While specific calculated values for this compound are not available in the referenced literature, a typical output of such a calculation is detailed in the table below.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene and phenyl rings, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. DFT calculations provide quantitative values for these orbitals and the energy gap. nih.gov

Table 2: Insights from Frontier Molecular Orbital Analysis

Parameter Description Significance for Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital. A higher EHOMO value indicates a greater tendency to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. A lower ELUMO value indicates a greater ability to accept electrons.

Electrostatic Potential Surface (MEP) Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface.

In an MEP analysis of this compound, the regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the hydroxyl and carboxyl groups, as well as the sulfur atom in the thiophene ring. These sites are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the acidic protons of the hydroxyl and carboxyl groups, indicating sites for nucleophilic attack.

Prediction of Spectroscopic Properties (NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, this would help in assigning the signals observed in experimental spectra to specific protons and carbon atoms in the thiophene and benzoic acid moieties. yale.edu

Vibrational Spectroscopy: DFT can compute the vibrational frequencies that correspond to the peaks in Infrared (IR) and Raman spectra. researchgate.net This analysis helps in identifying the characteristic vibrational modes of the molecule, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and the various C-H and C-C vibrations of the aromatic rings. scielo.org.za

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.govresearchgate.net These calculations can identify the specific molecular orbitals involved in the electronic transitions, such as π → π* transitions within the conjugated system. scielo.org.za

Table 3: Predicted Spectroscopic Data from DFT

Spectroscopy Type Predicted Parameters Significance
NMR ¹H and ¹³C chemical shifts (ppm) Aids in structural elucidation by assigning signals to specific nuclei.
Vibrational (IR/Raman) Vibrational frequencies (cm⁻¹) Identifies functional groups and confirms the molecular structure through characteristic vibrations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for static, gas-phase models, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their conformational changes and interactions with their environment.

For this compound, MD simulations can provide insights into the rotational dynamics around the single bond connecting the phenyl and thienyl rings, revealing the flexibility of the molecule. Furthermore, by including explicit solvent molecules (like water) in the simulation box, MD can model how the solvent affects the compound's preferred conformation and intramolecular hydrogen bonding. This is crucial for understanding the molecule's behavior in a solution, which is more representative of real-world chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) Modeling (for non-biological properties, e.g., solubility, reactivity trends)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a compound with a specific macroscopic property. These models use molecular descriptors, which can be derived from DFT calculations (such as HOMO-LUMO gap, dipole moment, and surface area), to build a mathematical equation that can predict a property of interest.

For this compound, a QSPR model could be developed to predict non-biological properties like its solubility in various solvents or its chromatographic retention time. By establishing a relationship between calculated descriptors and an observable property for a series of related molecules, the property of a new or unmeasured compound like this compound can be estimated.

Mechanistic Studies of Synthetic Pathways using Computational Methods (e.g., Transition State Theory)

The synthesis of this compound, a biaryl compound, is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. tcichemicals.commdpi.com Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms of such transformations. nih.govmdpi.com These studies help in optimizing reaction conditions by providing a molecular-level understanding of the catalytic cycle.

The Suzuki-Miyaura reaction for forming the C-C bond between the benzoic acid and thienyl moieties would likely involve a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. tcichemicals.com Computational studies on similar aryl-aryl couplings have been used to investigate the energetics of these steps and the structures of the intermediates and transition states.

Key Mechanistic Insights from Computational Studies on Related Systems:

Base and Solvent Effects: The choice of base and solvent is crucial for the activation of the boronic acid derivative in the transmetalation step. tcichemicals.com Computational studies can model the role of the base in the formation of the reactive boronate species and how the solvent stabilizes different intermediates in the catalytic cycle.

Transition State Analysis: Transition State Theory (TST) allows for the calculation of the activation energies for the key steps in the reaction. nih.gov By identifying the rate-determining step, computational chemists can suggest modifications to the catalyst or reaction conditions to lower the energy barrier and improve the reaction yield and selectivity. For instance, in the synthesis of tetra-ortho-substituted biaryls, computational studies have been vital in understanding and overcoming the steric hindrance that makes these couplings challenging. nih.gov

A plausible synthetic pathway for this compound is the Suzuki-Miyaura coupling of 5-bromo-2-hydroxybenzoic acid with 3-thienylboronic acid. A generalized representation of the intermediates and transition states that could be computationally modeled is presented in the table below.

Table 1: Hypothetical Intermediates and Transition States in the Suzuki-Miyaura Synthesis of this compound for Computational Analysis.
StepSpeciesDescriptionTypical Computational Data of Interest
Oxidative AdditionPd(0)L₂Active catalystElectronic properties, Ligand bond dissociation energy
TS₁Transition state for aryl halide additionActivation energy (ΔG‡), Imaginary frequency
Ar-Pd(II)L₂-XOxidative addition complexBond lengths and angles, Stability (ΔG)
Transmetalation(Thienyl)B(OH)₂Organoboron reagent-
TS₂Transition state for ligand exchange/boronate formationActivation energy (ΔG‡), Imaginary frequency
Ar-Pd(II)L₂(Thienyl)Transmetalated complexBond lengths and angles, Stability (ΔG)
Reductive EliminationTS₃Transition state for C-C bond formationActivation energy (ΔG‡), Imaginary frequency
Product-Pd(0)L₂ ComplexPost-reaction complex-

Analysis of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture and physical properties of this compound are significantly influenced by non-covalent interactions. Computational methods are employed to quantify the strength and nature of these interactions.

Intramolecular Interactions: The primary intramolecular interaction in this compound is the hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the carboxylic acid group. This interaction leads to the formation of a stable six-membered ring, which enhances the planarity of the molecule. uc.pt Computational studies, such as Atoms in Molecules (AIM) analysis, can characterize the strength of this hydrogen bond by calculating the electron density at the bond critical point. nih.gov DFT calculations on similar ortho-hydroxybenzoic acids have confirmed the presence and significance of this intramolecular hydrogen bond. mdpi.com

Intermolecular Interactions: In the crystalline state, molecules of this compound are expected to form robust intermolecular hydrogen-bonded dimers through their carboxylic acid moieties. nih.gov This is a common structural motif for carboxylic acids. Furthermore, π-π stacking interactions between the aromatic rings (both the benzene (B151609) and thiophene rings) are anticipated to play a crucial role in the crystal packing. nih.govwikipedia.orgnih.gov These interactions can be parallel-displaced or T-shaped. Computational studies can estimate the energy of these π-π interactions, which are typically in the range of a few kcal/mol. researchgate.net The presence of both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups, along with the sulfur-containing thiophene ring, can influence the electrostatic potential of the aromatic surfaces, thereby modulating the strength and geometry of the π-π stacking. rsc.org

Table 2: Predicted Inter- and Intramolecular Interactions in this compound and Methods for Their Computational Analysis.
Interaction TypeDescriptionComputational MethodPredicted Geometric/Energetic Parameters
Intramolecular Hydrogen BondBetween the ortho-hydroxyl group and the carboxylic acid's carbonyl oxygen.DFT, AIMO-H···O distance, Bond critical point electron density
Intermolecular Hydrogen BondDimer formation between the carboxylic acid groups of two molecules.DFT, SAPTInteraction energy, O-H···O distance
π-π StackingStacking between the phenyl and/or thienyl rings of adjacent molecules.DFT with dispersion correction, SAPTInteraction energy, Centroid-to-centroid distance, Displacement angle

Non-Linear Optical (NLO) Properties Prediction

Organic molecules with donor-π-acceptor (D-π-A) frameworks can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. uobaghdad.edu.iq this compound possesses such a structure, with the hydroxyl group acting as an electron donor, the carboxylic acid group as an electron acceptor, and the thienyl-phenyl system as the π-conjugated bridge.

Computational chemistry, specifically through the use of DFT and time-dependent DFT (TD-DFT), is a powerful tool for predicting the NLO response of molecules. rsc.org The key parameters that quantify the NLO activity are the first-order hyperpolarizability (β) for second-order NLO effects and the second-order hyperpolarizability (γ) for third-order effects.

Computational Prediction of NLO Properties:

Hyperpolarizability Calculations: DFT calculations can be used to compute the static and dynamic hyperpolarizabilities of the molecule. researchgate.net A large value for the first hyperpolarizability (β) is indicative of a strong second-harmonic generation (SHG) response.

Frontier Molecular Orbital (FMO) Analysis: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a crucial factor. A smaller HOMO-LUMO gap generally correlates with a larger NLO response, as it indicates easier charge transfer from the donor to the acceptor through the π-system. researchgate.net

Influence of Structure: Computational studies on related thiophene-containing NLO-phores have shown that the nature and position of the donor and acceptor groups, as well as the length and composition of the π-bridge, significantly impact the hyperpolarizability. uobaghdad.edu.iq For this compound, the planarity enforced by the intramolecular hydrogen bond can enhance the π-conjugation, potentially leading to a more significant NLO response.

Table 3: Key Parameters for the Computational Prediction of NLO Properties of this compound.
ParameterDescriptionComputational MethodSignificance for NLO Properties
Dipole Moment (μ)Measure of the molecule's overall polarity.DFTContributes to the overall NLO response.
Polarizability (α)The ease with which the electron cloud can be distorted by an electric field.DFTA prerequisite for hyperpolarizability.
First Hyperpolarizability (β)The second-order NLO response.TD-DFTIndicates potential for applications like second-harmonic generation.
HOMO-LUMO Gap (ΔE)Energy difference between the highest occupied and lowest unoccupied molecular orbitals.DFTA smaller gap often correlates with a larger β value due to enhanced intramolecular charge transfer.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, enabling the synthesis of esters and amides, or its complete removal through decarboxylation.

The carboxylic acid functionality of 2-Hydroxy-5-(3-thienyl)benzoic acid can be readily converted into esters and amides, which are valuable precursors for functional materials.

Esterification: The reaction of a carboxylic acid with an alcohol to form an ester is a fundamental transformation in organic synthesis. In the case of salicylic (B10762653) acid and its derivatives, this reaction, often catalyzed by a strong acid like sulfuric acid, proceeds to yield the corresponding ester. youtube.com For this compound, esterification with various alcohols (R-OH) would yield a library of ester derivatives. These reactions are typically performed under acidic conditions to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The synthesis of methyl salicylate (B1505791) (oil of wintergreen) from salicylic acid and methanol (B129727) is a classic example of this transformation. youtube.com Similarly, reaction with phenols can also produce esters, a process that can be facilitated by methods like the Mitsunobu reaction for more challenging substrates. nih.gov The resulting esters of this compound could be explored for applications in areas such as organic electronics or as fragrant components.

Amidation: The conversion of the carboxylic acid to an amide is another key derivatization strategy. This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride followed by reaction with an amine. mdpi.comyoutube.com Modern methods using catalysts like heterocyclic boron acids have been developed for the direct dehydrative amidation of aromatic carboxylic acids with amines under mild conditions. nih.gov The resulting amides of this compound could exhibit interesting biological activities, as phenol (B47542) amides are known to possess antioxidant and anti-inflammatory properties. mdpi.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur with salicylic acid and its derivatives under certain conditions, typically at elevated temperatures. The presence of the ortho-hydroxyl group facilitates this reaction. For this compound, heating, particularly in the presence of a catalyst such as a metal salt in a high-boiling solvent like benzoic acid, would likely lead to the formation of 4-(3-thienyl)phenol. google.com The mechanism is thought to involve a bimolecular process facilitated by the ortho-hydroxyl group. This reaction provides a synthetic route to substituted phenols from their corresponding hydroxybenzoic acids. In some cases, bromodecarboxylation can be achieved using reagents like N-bromosuccinimide, which would introduce a bromine atom in place of the carboxylic acid group. nih.gov

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group offers another reactive handle for modifying the properties of this compound through etherification, esterification, and chelation.

Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base. google.com This Williamson ether synthesis would involve deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide. This modification can be used to alter the solubility and electronic properties of the molecule. For instance, converting the hydroxyl group to a methoxy (B1213986) group would remove its ability to act as a hydrogen bond donor.

Esterification: The phenolic hydroxyl group can also undergo esterification. ncerthelp.com A well-known example is the acetylation of salicylic acid with acetic anhydride (B1165640) to produce acetylsalicylic acid (aspirin). ncerthelp.comyoutube.com This reaction is typically carried out in the presence of an acid or base catalyst. ncerthelp.comyoutube.com Reacting this compound with an acyl chloride or anhydride would yield the corresponding phenolic ester. This derivatization is often employed to mask the phenolic hydroxyl group or to introduce new functionalities.

The ortho-hydroxybenzoic acid motif present in this compound is a classic bidentate chelating ligand for a wide range of metal ions. The carboxylate and phenoxide groups can coordinate to a metal center to form stable six-membered rings. This has been observed in the formation of complexes with transition metals such as Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). nih.govreddit.com The resulting metal complexes can exhibit interesting magnetic, electronic, and biological properties that differ significantly from the parent ligand.

Electrophilic Aromatic Substitution on the Benzoic Acid Ring (e.g., halogenation, nitration for further functionalization)

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group and deactivated by the electron-withdrawing carboxylic acid group. The powerful activating and ortho-, para-directing effect of the hydroxyl group typically dominates. The existing 5-(3-thienyl) substituent will also influence the position of further substitution.

Halogenation: Halogenation of salicylic acid with chlorine or bromine typically occurs at the positions ortho and para to the activating hydroxyl group. acs.orglibretexts.org Given that the para position (position 5) is already occupied by the thienyl group, halogenation of this compound would be expected to occur primarily at the position ortho to the hydroxyl group, which is position 3. The reaction can be carried out using elemental halogens, often with a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. nih.gov For salicylic acid, nitration also occurs at the positions activated by the hydroxyl group. nih.gov Therefore, for this compound, the nitro group is expected to be introduced at the 3-position. The resulting nitro-derivatives can serve as versatile intermediates for further functionalization, for example, by reduction of the nitro group to an amino group.

Reactions Involving the Thiophene (B33073) Ring

The thiophene moiety in this compound is a crucial site for chemical modification, offering pathways to new derivatives with altered electronic and steric properties. The reactivity of the thiophene ring is influenced by the electronic effects of the substituted benzoic acid.

The thiophene ring is known to undergo electrophilic substitution reactions, such as bromination and formylation, often with high regioselectivity.

Formylation: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. wikipedia.orgsid.irnih.govorganic-chemistry.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgsciencemadness.org The reaction proceeds through an electrophilic aromatic substitution, introducing a formyl group onto the aromatic ring. wikipedia.org Given the electron-rich nature of the thiophene ring, it is anticipated that this compound could undergo formylation on the thiophene core, likely at a position activated by the sulfur atom. The precise regioselectivity would depend on the reaction conditions and the electronic influence of the substituted benzoic acid moiety. Research on the Vilsmeier-Haack reaction of various indole (B1671886) and pyrazole (B372694) derivatives highlights its broad applicability in synthesizing formylated heterocycles. sid.irnih.gov

A summary of potential thiophene functionalization reactions is presented in Table 1.

Table 1: Potential Functionalization Reactions of the Thiophene Ring
ReactionReagent(s)Expected Product
BrominationN-Bromosuccinimide (NBS)Bromo-substituted thiophene derivative
FormylationDMF, POCl₃ (Vilsmeier-Haack)Formyl-substituted thiophene derivative

Thiophene-containing compounds are valuable monomers for the synthesis of conjugated polymers and oligomers, which are of significant interest for applications in organic electronics. The polymerization of this compound derivatives can be envisioned through various cross-coupling reactions.

Suzuki Polycondensation: A prominent method for synthesizing polythiophenes and related conjugated polymers is the Suzuki polycondensation. This reaction typically involves the palladium-catalyzed cross-coupling of a dihalo-aromatic monomer with an aromatic-diboronic acid or ester monomer. For instance, a derivative of this compound, appropriately functionalized with leaving groups such as bromine or iodine on the thiophene ring, could serve as a monomer in Suzuki polycondensation reactions. Mechanistic studies on the Suzuki-Miyaura reaction between ortho-substituted phenylboronic acids and brominated pyridines provide insights into the complexities and potential of such cross-coupling strategies. beilstein-journals.orgnih.gov The synthesis of various (hetero)aryl-1,2,3-triazines via Suzuki coupling with 5-bromo-1,2,3-triazine (B172147) further illustrates the versatility of this reaction. nih.gov

The properties of the resulting polymer, such as its solubility, electronic properties, and processability, could be tuned by modifying the substituents on the benzoic acid ring or by copolymerization with other monomers.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. nih.govnih.govthieme.de The structure of this compound, with its carboxylic acid, hydroxyl, and aromatic functionalities, makes it a potential candidate for incorporation into various MCRs.

For example, the carboxylic acid group could participate in Ugi or Passerini reactions, while the phenolic hydroxyl group could be involved in reactions like the Biginelli reaction or Hantzsch pyridine (B92270) synthesis under appropriate conditions. While specific examples of MCRs involving this compound are not extensively documented, the broad scope of MCRs in heterocyclic synthesis suggests that this compound could be a valuable building block. nih.gov The development of novel MCRs often involves exploring new combinations of functionalized starting materials. nih.govyoutube.com The synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles via a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines showcases the power of MCRs in generating molecular diversity. mdpi.com

Development of Robust Derivatization Protocols for High-Throughput Screening

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large libraries of compounds. For a compound to be amenable to HTS, it often requires derivatization to introduce a detectable tag or to improve its analytical properties, such as its ionization efficiency in mass spectrometry.

The carboxylic acid and phenolic hydroxyl groups of this compound are ideal handles for derivatization. For instance, the carboxylic acid can be readily converted into amides or esters. Coupling with a library of amines or alcohols would generate a diverse set of derivatives for screening. The synthesis of peptide derivatives of a related 2-hydroxy-5-(quinazolinonyl)benzoic acid demonstrates this approach, where the carboxylic acid was coupled with various amino acid esters. researchgate.net Similarly, the synthesis of 2-sulfonamidebenzamides involved the coupling of a sulfonamide benzoic acid with a range of anilines. nih.gov

For HTS assays based on techniques like fluorescence or mass spectrometry, derivatizing agents that introduce a fluorophore or a readily ionizable group can be employed. The development of such protocols would be crucial for exploring the biological or material properties of a library of this compound derivatives in an efficient manner.

Advanced Applications in Material Science and Catalysis

Precursor in Organic Electronic and Optoelectronic Materials

The integration of a thiophene (B33073) ring, a well-known building block in organic electronics, with a functionalized benzoic acid opens up avenues for its use as a precursor in a variety of organic electronic and optoelectronic materials. The inherent properties of the thiophene unit, such as its electron-rich nature and propensity for π-π stacking, are crucial for charge transport in organic semiconductor applications.

Conjugated Polymers and Oligomers for Charge Transport

The structure of 2-hydroxy-5-(3-thienyl)benzoic acid makes it a promising monomer for the synthesis of conjugated polymers and oligomers. The thiophene moiety can be readily polymerized through various cross-coupling reactions, such as Stille, Suzuki, or direct arylation polymerization, to form extended π-conjugated backbones. The presence of the hydroxyl and carboxylic acid groups on the benzoic acid ring allows for further functionalization, which can be used to tune the solubility, processability, and solid-state packing of the resulting polymers. These features are critical for efficient charge transport in organic electronic devices. For instance, the introduction of appropriate side chains can enhance solubility, enabling solution-based processing techniques for large-area device fabrication.

The electronic properties of such polymers can be tailored by the specific arrangement of the monomer units. The combination of the electron-donating thiophene and the potentially electron-accepting character of a modified benzoic acid can lead to donor-acceptor (D-A) type polymers. seanclancy.orgnih.gov This D-A architecture is a cornerstone in the design of low bandgap polymers with broad absorption spectra, a desirable characteristic for organic photovoltaic applications.

Components in Organic Field-Effect Transistors (OFETs) or Organic Light-Emitting Diodes (OLEDs)

Polymers and oligomers derived from this compound are potential candidates for the active layer in Organic Field-Effect Transistors (OFETs). The ability of thiophene-based polymers to form ordered structures through π-π stacking facilitates efficient charge carrier mobility. The performance of such OFETs would be highly dependent on the molecular weight, regioregularity, and morphology of the polymer film.

In the context of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound could serve multiple roles. They could be utilized as host materials in the emissive layer, where their wide bandgap would allow for efficient energy transfer to guest emitter molecules. Alternatively, by tuning the electronic properties through functionalization, they could be developed into emissive materials themselves, potentially exhibiting fluorescence or phosphorescence. The introduction of a thiophene linker has been shown to be a strategy for achieving white light emission in OLEDs. rsc.org Furthermore, thiophene-based emitters have been demonstrated to enable efficient and narrowband OLEDs. rsc.org

Table 1: Potential Applications in Organic Electronics

Application Role of this compound Derivative Key Structural Features
Conjugated Polymers Monomer Thiophene for π-conjugation, functionalizable benzoic acid for property tuning
OFETs Active layer material Thiophene for charge transport, potential for ordered packing

Photoactive Components and Sensitizers

The inherent photoactivity of molecules containing both thiophene and salicylic (B10762653) acid moieties suggests that derivatives of this compound could function as photoactive components or sensitizers in various applications. The thiophene ring can absorb light in the UV-visible region, and the excited state energy can be transferred to other molecules or utilized to drive chemical reactions.

This property is particularly relevant for applications such as dye-sensitized solar cells (DSSCs), where the molecule could act as a sensitizer, absorbing sunlight and injecting electrons into a wide-bandgap semiconductor like titanium dioxide. The carboxylic acid group would serve as an effective anchoring group to the semiconductor surface, facilitating efficient electron injection. Moreover, the hydroxyl group can also participate in the coordination and electronic coupling with the semiconductor surface.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The presence of both a carboxylic acid and a hydroxyl group in a chelating ortho position, along with the sulfur atom in the thiophene ring, makes this compound an excellent candidate for use as a ligand in coordination chemistry. These functional groups can coordinate with a wide range of metal ions to form stable metal complexes and porous Metal-Organic Frameworks (MOFs). capes.gov.br

Design and Synthesis of Metal Complexes for Catalytic Applications

The salicylic acid moiety of the molecule can act as a bidentate ligand, forming stable six-membered chelate rings with metal ions. The thiophene ring can also participate in coordination, either through its sulfur atom or through its π-system, leading to the formation of multinuclear complexes or materials with specific electronic properties. The synthesis of such complexes can typically be achieved through solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt. brieflands.com

Role in Homogeneous and Heterogeneous Catalysis (e.g., C-H activation, oxidation reactions)

Metal complexes derived from this compound can act as catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the soluble metal complexes can efficiently catalyze reactions in the solution phase. The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.

A particularly promising area is the use of these complexes in C-H activation reactions. The carboxylic acid group can act as a directing group, positioning the metal center in close proximity to a C-H bond, thereby facilitating its cleavage and subsequent functionalization. nih.govrsc.orgnih.gov This approach allows for the direct and efficient synthesis of complex organic molecules.

Furthermore, these metal complexes have the potential to catalyze oxidation reactions. The combination of a redox-active metal and the electron-rich thiophene ring could facilitate the activation of oxidants like molecular oxygen or hydrogen peroxide for the selective oxidation of various substrates. For example, iron complexes have been shown to catalyze the oxidation of alcohols to carboxylic acids. rsc.org

By incorporating this compound as a linker into Metal-Organic Frameworks (MOFs), heterogeneous catalysts can be developed. These porous materials would offer the advantages of high catalyst stability, easy separation from the reaction mixture, and recyclability. The pores of the MOF can provide a size-selective environment for catalytic reactions, and the metal nodes or the functionalized linkers can act as the catalytic sites. nih.govacs.orgresearchgate.netnih.gov Thiophene-functionalized MOFs have been demonstrated to be effective heterogeneous catalysts for various organic transformations. nih.gov

Table 2: Potential Catalytic Applications

Catalytic Application Role of this compound Catalyst Type Key Features
C-H Activation Ligand in a metal complex Homogeneous or Heterogeneous (MOF) Carboxylic acid as a directing group
Oxidation Reactions Ligand in a redox-active metal complex Homogeneous or Heterogeneous (MOF) Electron-rich thiophene and redox-active metal center

Components in Sensing Technologies

The inherent functionalities of this compound make it a promising candidate for the development of specialized sensors. The hydroxyl and carboxyl groups can act as binding sites, while the conjugated system involving the benzene (B151609) and thiophene rings can provide a basis for fluorescent or colorimetric signaling.

While specific studies on this compound as a chemo/fluorescent sensor are not widely documented, the principles of sensor design using similar molecules are well-established. For instance, other hydroxyl- and naphthalene-based compounds have been successfully developed as "turn-on" fluorescent chemosensors. nih.gov These sensors often operate via a chelation-enhanced fluorescence (CHEF) mechanism. nih.gov In its non-complexed state, the molecule may exhibit minimal fluorescence. However, upon binding with a specific analyte, intramolecular rotation might be restricted, or photoinduced electron transfer (PET) processes might be inhibited, leading to a significant enhancement in fluorescence intensity.

The structural combination in this compound is conducive to such mechanisms. The salicylic acid moiety is a known fluorophore, and its interaction with analytes could modulate its emission properties, forming the basis for a sensing platform.

The design of sensors based on hydroxybenzoic acid derivatives for the detection of specific analytes, such as metal ions and changes in pH, is an active area of research.

Metal Ion Recognition: Compounds with similar functional groups have demonstrated high selectivity and sensitivity for various metal ions. For example, a sensor based on 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid has been shown to selectively recognize Hg²⁺ and Al³⁺ ions in different solvent systems. nih.gov Another example shows that 2-hydroxynaphthalene-based acylhydrazone can act as a turn-on fluorescent sensor for Al³⁺ with a low detection limit. nih.gov The binding of the metal ion to the sensor molecule, often in a 1:1 stoichiometry, induces a conformational change that results in a detectable fluorescent signal. nih.govnih.gov Given the presence of oxygen and sulfur donor atoms, this compound could potentially form stable chelates with various metal ions, leading to changes in its optical properties.

pH Sensing: The acidity of both the carboxylic acid and the phenolic hydroxyl group makes this compound inherently sensitive to pH. Fluorophores containing an acidic fluorophenol moiety have been shown to be sensitive to pH changes, exhibiting large enhancements in fluorescence under basic conditions. nih.gov This effect is attributed to the deprotonation of the hydroxyl group at higher pH values, which alters the electronic structure of the molecule and, consequently, its fluorescence. This property is fundamental to the development of pH-responsive materials.

Sensor Type Analyte Sensing Principle Potential Role of this compound
Fluorescent ChemosensorMetal Ions (e.g., Al³⁺, Hg²⁺)Chelation-Enhanced Fluorescence (CHEF)The hydroxyl and carboxyl groups can act as a binding site for metal ions, potentially leading to a "turn-on" fluorescent response.
pH SensorH⁺/OH⁻Deprotonation of acidic groups (carboxyl and hydroxyl) alters fluorescence.The molecule's fluorescence intensity could vary with pH, allowing it to function as a pH-sensitive probe.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered assemblies from smaller molecular building blocks. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of crystalline solids with desired properties. The functional groups on this compound make it an excellent candidate for these fields.

Hydrogen bonding is a powerful and directional tool for assembling molecules into predictable patterns. The carboxylic acid and hydroxyl groups of this compound are strong hydrogen bond donors and acceptors.

Intramolecular Hydrogen Bonding: Similar to salicylic acid, this compound can form a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group. nih.gov This interaction influences the molecule's conformation, making it relatively planar. nih.gov

Intermolecular Hydrogen Bonding: The carboxylic acid group can form robust hydrogen-bonded dimers with neighboring molecules. Furthermore, the hydroxyl group can participate in hydrogen bonding with other functional groups, leading to the formation of chains, sheets, or more complex three-dimensional networks. mdpi.com

The formation of co-crystals , which are crystalline structures containing two or more different neutral molecules, is a key strategy in crystal engineering. By co-crystallizing this compound with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., pyridines, amides), it is possible to create novel crystalline materials. The selection of the co-former can be used to tune the physical properties of the resulting solid, such as solubility and melting point. mdpi.com Studies on related hydroxybenzoic acids have shown their ability to form hydrogen-bonded co-crystals with various organic molecules. rsc.org

Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the self-assembly of molecules like this compound. These include:

π-π Stacking: The aromatic benzene and thiophene rings can interact through π-π stacking, where the electron clouds of adjacent rings align. These interactions contribute significantly to the stability of the assembled structures.

The interplay of these non-covalent forces—hydrogen bonding, π-π stacking, and van der Waals interactions—drives the self-assembly process, leading to the spontaneous formation of ordered supramolecular architectures. mdpi.com

Interaction Type Participating Groups Effect on Structure
Intramolecular Hydrogen Bond-OH and -COOHEnforces molecular planarity.
Intermolecular Hydrogen Bond-COOH and -COOH (dimer), -OH and other acceptorsFormation of chains, sheets, and 3D networks.
π-π StackingBenzene and Thiophene ringsStabilizes layered or columnar structures.
Van der Waals ForcesEntire moleculeContributes to crystal packing density.

pH-Responsive Materials

Materials that change their properties in response to a change in pH are of great interest for various applications, including drug delivery, sensors, and smart coatings. The acidic nature of the carboxylic acid and phenolic hydroxyl groups makes this compound a suitable building block for such materials.

The protonation state of these groups is dependent on the pH of the surrounding environment. At low pH, both groups will be protonated (-COOH and -OH). As the pH increases, the more acidic carboxylic acid will deprotonate first to form a carboxylate (-COO⁻), followed by the deprotonation of the phenolic hydroxyl group at higher pH to form a phenoxide (-O⁻).

These changes in ionization state can have a profound impact on the properties of a material constructed from this molecule:

Solubility: The deprotonated, charged forms of the molecule are generally more soluble in aqueous solutions than the neutral form. This can be used to design materials that dissolve or swell at a specific pH.

Self-Assembly: The balance of non-covalent interactions can be altered by pH. For instance, the strong hydrogen bonding of the carboxylic acid dimer is disrupted upon deprotonation. This can lead to a disassembly of a supramolecular structure or a transition to a different assembled state. This principle has been explored in other systems where pH changes trigger morphological transitions in self-assembled nanofibers.

By incorporating this compound into polymers or larger supramolecular structures, it is possible to create materials that exhibit sharp and reversible responses to pH stimuli.

Future Research Directions and Emerging Opportunities

The unique structural combination of a salicylic (B10762653) acid moiety and a thiophene (B33073) ring in 2-Hydroxy-5-(3-thienyl)benzoic acid opens up a wide array of possibilities for future research and development. This section explores the emerging opportunities in the synthesis, application, and understanding of this compound and its derivatives, highlighting areas ripe for innovation.

Conclusion

Summary of Research Potential and Impact in Chemical Sciences

2-Hydroxy-5-(3-thienyl)benzoic acid is a molecule with significant untapped potential in the chemical sciences. Its value as a synthetic building block is underscored by the versatility of its functional groups, which allow for a wide range of chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules, including polymers and coordination compounds. The incorporation of the thiophene (B33073) ring is expected to impart unique electronic and photophysical properties to its derivatives, opening up new avenues for research in materials science. Furthermore, the exploration of its reactivity will contribute to a deeper understanding of the chemistry of bi-aryl systems.

Outlook on the Prospects of this compound in Chemical Research and Technology

The future prospects for this compound appear promising, particularly in the fields of medicinal chemistry and materials science. As a scaffold for the development of new therapeutic agents, its structural relationship to biologically active compounds provides a strong rationale for its investigation. The development of efficient and scalable synthetic routes to this compound will be crucial for unlocking its full potential. In the realm of technology, its use as a monomer could lead to the creation of novel polymers with tailored properties for applications in electronics, optics, and coatings. The continued investigation of this and related compounds will undoubtedly contribute to the advancement of chemical research and the development of new technologies with real-world impact.

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydroxy-5-(3-thienyl)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves the condensation of 5-formylsalicylic acid with 3-thienyl-containing reagents under acidic or basic catalysis. For instance, Schiff base formation via refluxing with 3-thiophenecarboxaldehyde in ethanol, using glacial acetic acid as a catalyst, can yield intermediates that are subsequently reduced or functionalized . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine precursors). Temperature control (70–80°C) and inert atmospheres (N₂ or Ar) minimize side reactions like oxidation of the thienyl group.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • FT-IR : Confirm the presence of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and thienyl C–S bonds (600–800 cm⁻¹) .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm for thienyl and benzoic acid rings); ¹³C NMR identifies carbonyl carbons (δ ~170 ppm) and quaternary carbons .
  • X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves steric effects of the thienyl substituent on planarity .

Q. How can density functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:

  • HOMO-LUMO gaps to assess redox activity.
  • Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites (e.g., the hydroxyl group) .
  • Vibrational frequencies for comparison with experimental IR data. Software like Gaussian 09 or ORCA is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental vs. computational data for this compound’s tautomeric stability?

Methodological Answer:

  • Experimental : Use temperature-dependent ¹H NMR (e.g., 25–100°C) to observe keto-enol tautomer shifts. Crystallize the compound at varying temperatures to trap dominant tautomers .
  • Computational : Perform potential energy surface (PES) scans at the MP2/cc-pVTZ level to identify low-energy tautomers. Compare Gibbs free energy differences (ΔG) with experimental pKa values .

Q. What strategies are effective for analyzing the electrochemical behavior of this compound in aqueous media?

Methodological Answer:

  • Cyclic voltammetry (CV) : Use a glassy carbon electrode in phosphate buffer (pH 7.4) at scan rates of 50–200 mV/s. Identify redox peaks for the hydroxyl group (~0.5 V vs. Ag/AgCl) and thienyl moiety (~1.2 V) .
  • Controlled potential electrolysis : Quantify electron transfer stoichiometry and detect intermediates via in situ UV-Vis spectroscopy .

Q. How can molecular docking studies predict the biological activity of derivatives of this compound?

Methodological Answer:

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases due to the compound’s structural similarity to salicylates and sulfonamides .
  • Docking workflow :
    • Prepare ligands (derivatives) using AutoDock Tools (ADT) with Gasteiger charges.
    • Dock into protein active sites (e.g., PDB: 5GWK for Topoisomerase II) using Lamarckian genetic algorithms.
    • Validate with binding energy thresholds (ΔG ≤ −7.0 kcal/mol) and RMSD clustering .

Q. What experimental designs are suitable for probing the compound’s role in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Synthesis : React with transition metal salts (e.g., Zn(NO₃)₂·6H₂O) in DMF/water under solvothermal conditions (120°C, 24 hr).
  • Characterization : Use PXRD to confirm crystallinity, BET analysis for surface area, and FT-IR to monitor carboxylate-metal coordination (~1600 cm⁻¹ shift) .
  • Application testing : Evaluate gas adsorption (CO₂, N₂) at 77 K or catalytic activity in Knoevenagel condensation .

Data Contradiction Analysis

Q. How to address discrepancies in reported pKa values for the carboxylic acid group?

Methodological Answer:

  • Standardize conditions : Measure pKa potentiometrically in ionic strength-adjusted solutions (e.g., 0.1 M KCl).
  • Computational validation : Use COSMO-RS solvation models in software like ADF to account for solvent effects .
  • Meta-analysis : Compare literature data from similar derivatives (e.g., 2-hydroxy-5-substituted benzoic acids) to identify substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.